molecular formula C11H13BrN2O4S B7625408 4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one

4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one

Cat. No.: B7625408
M. Wt: 349.20 g/mol
InChI Key: QSBWVIUFCSMTKP-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one is a chemical compound that belongs to the class of sulfonylpiperazines This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperazin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Cyclization: The sulfonylated intermediate undergoes cyclization with piperazin-2-one to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 4-(5-formyl-2-methoxyphenyl)sulfonylpiperazin-2-one or 4-(5-carboxy-2-methoxyphenyl)sulfonylpiperazin-2-one.

    Reduction: Formation of 4-(2-methoxyphenyl)sulfonylpiperazin-2-one.

    Substitution: Formation of 4-(5-substituted-2-methoxyphenyl)sulfonylpiperazin-2-one derivatives.

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, while the bromine and methoxy groups can modulate the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-methoxyphenyl)sulfonylmorpholine
  • 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole

Comparison

4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one is unique due to the presence of the piperazin-2-one ring, which imparts distinct chemical and biological properties compared to similar compounds. The piperazin-2-one ring can enhance the compound’s stability and solubility, making it more suitable for certain applications. Additionally, the combination of the bromine, methoxy, and sulfonyl groups provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4S/c1-18-9-3-2-8(12)6-10(9)19(16,17)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBWVIUFCSMTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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